molecular formula C31H50O3 B12372326 3|A-(Acetyloxy)stigmast-5-en-7-one

3|A-(Acetyloxy)stigmast-5-en-7-one

Cat. No.: B12372326
M. Wt: 470.7 g/mol
InChI Key: ZARLOMVQUZBFCL-MCJCEFGRSA-N
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Description

3β-(Acetyloxy)stigmast-5-en-7-one is a steroid derivative known for its anti-complement activity. It is a natural product derived from plants, specifically from the Malvaceae family. The compound has a molecular formula of C31H50O3 and a molecular weight of 470.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3β-(Acetyloxy)stigmast-5-en-7-one typically involves the acetylation of stigmast-5-en-7-one. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3β-(Acetyloxy)stigmast-5-en-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3β-(Acetyloxy)stigmast-5-en-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3β-(Acetyloxy)stigmast-5-en-7-one involves its anti-complement activity. The compound inhibits the complement system, which is part of the immune response. This inhibition occurs through the interaction with specific proteins in the complement pathway, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3β-(Acetyloxy)stigmast-5-en-7-one is unique due to its specific acetylation, which imparts distinct chemical and biological properties. Its anti-complement activity sets it apart from other similar steroid derivatives .

Properties

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H50O3/c1-8-22(19(2)3)10-9-20(4)25-11-12-26-29-27(14-16-31(25,26)7)30(6)15-13-24(34-21(5)32)17-23(30)18-28(29)33/h18-20,22,24-27,29H,8-17H2,1-7H3/t20-,22-,24+,25-,26+,27+,29+,30+,31-/m1/s1

InChI Key

ZARLOMVQUZBFCL-MCJCEFGRSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Origin of Product

United States

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